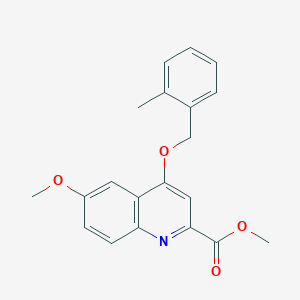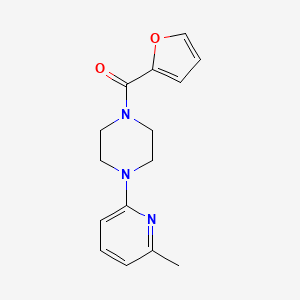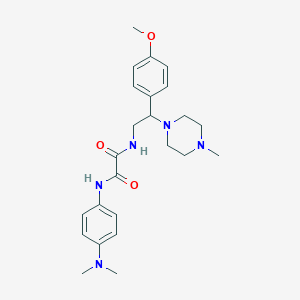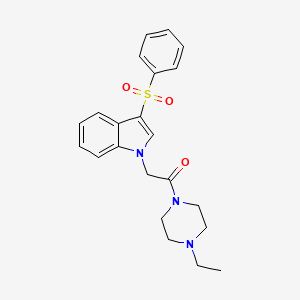
6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester, also known as MQC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the quinoline family of compounds, which are known for their diverse biological activities. MQC has been shown to have a wide range of potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmaceutical Applications
"6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester" and its derivatives are pivotal in synthesizing a range of pharmaceutically active compounds. For example, Markus Bänziger et al. (2000) described a practical and large-scale synthesis of a related octahydrobenzoquinoline derivative, emphasizing its importance as an intermediate for active pharmaceutical ingredients (Bänziger, Cercus, Stampfer, & Sunay, 2000). This research illustrates the compound's role in developing drugs by providing a feasible method for its synthesis on a large scale.
Antimicrobial and Antituberculosis Activity
A study by A. Jaso et al. (2005) synthesized new quinoxaline-2-carboxylate 1,4-dioxide derivatives, evaluating them for in vitro antituberculosis activity. The research found that specific substituents on the quinoxaline nucleus significantly affect the in vitro activity, highlighting the compound's potential in developing new antituberculosis agents (Jaso, Zarranz, Aldana, & Monge, 2005).
Fluorescence Derivatization Reagent
M. Yamaguchi et al. (1987) explored 3,4-dihydro-6,7-dimethoxy-4-methyl-3-oxo-quinoxaline-2-carbonyl azide as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This application demonstrates the compound's utility in analytical chemistry for detecting and quantifying alcohols with high sensitivity and selectivity (Yamaguchi, Iwata, Nakamura, & Ohkura, 1987).
Antitumor Agents
Research into benzoxazino- and naphthoxazinoquinoline derivatives by M. Nasr et al. (1974) indicated potential antitumor activity. These compounds, derived from "6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester" and its analogs, demonstrate the compound's application in developing new antitumor agents (Nasr, Abbasi, & Nabih, 1974).
Fluorescent Labeling and Analysis
Junzo Hirano et al. (2004) introduced 6-Methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range, derived from related compounds. Its application as a fluorescent labeling reagent for biomedical analysis underscores the versatility of "6-Methoxy-4-(2-methyl-benzyloxy)-quinoline-2-carboxylic acid methyl ester" in facilitating the development of analytical tools (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Wirkmechanismus
Benzoic acid, 2-methyl-, methyl ester
: This compound has a similar structure to the ester part of the compound you’re interested in It’s a simple aromatic carboxylic acid, which is often used as a precursor for the synthesis of other compounds
®- (+)-a-Methylbenzylamine
: This compound has a similar structure to the benzyl part of the compound you’re interested in. It’s a chiral amine that may be used as a substrate to synthesize various other compounds.
Eigenschaften
IUPAC Name |
methyl 6-methoxy-4-[(2-methylphenyl)methoxy]quinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-6-4-5-7-14(13)12-25-19-11-18(20(22)24-3)21-17-9-8-15(23-2)10-16(17)19/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXMRIOHOOEUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-phenylethanol](/img/structure/B2955625.png)
![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2955627.png)
![7-Fluoro-2-methyl-3-[[1-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2955629.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2955630.png)
![N-[[4-Fluoro-3-(methoxymethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2955632.png)
![6-Cyclopentyl-4,7,8-trimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2955633.png)







